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Compound of Interest

Compound Name:
alpha-Methylhistamine

dihydrobromide

CAS No.: 28814-35-9

Cat. No.: B14058332

Get Quote

Technical Support Center: (R)- -Methylhistamine
Profiling
Product Overview

Molecule: (R)-

-Methylhistamine (RAMH)

Primary Target: Histamine H3 Receptor (Agonist)[1][2][3][4][5][6]

Primary Utility: CNS modulation, neurotransmitter release inhibition, and sleep-wake cycle

studies.

Critical Liability: Significant affinity for the Histamine H4 Receptor (H4R).[2][5][7]

Part 1: Receptor Selectivity & Binding Profile
Q: What is the quantitative selectivity window of (R)-
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-Methylhistamine? A: RAMH is approximately 50–100 fold selective for H3R over H4R. While
highly selective against H1 and H2 receptors, the H4R affinity is a common source of
experimental artifacts, particularly at concentrations

nM.

Table 1: Binding Affinity Profile (

Values)

Receptor Target
Affinity (

)

Functional
Outcome

Selectivity Ratio
(vs H3)

Histamine H3

(Human)
0.5 – 1.0 nM Full Agonist 1x (Primary)

Histamine H4

(Human)
50 – 70 nM Partial/Full Agonist ~50–100x

Histamine H1 > 10,000 nM Negligible > 10,000x

Histamine H2 > 10,000 nM Negligible* > 10,000x

Adrenergic No Direct Binding Indirect Modulation N/A

SERT (Transporter) No Direct Binding
H3-Mediated

Regulation
N/A

*Note: Unlike N-

-methylhistamine, RAMH does not show significant direct agonist activity at H2 receptors in
validated CHO-H2R assays.

Part 2: Troubleshooting Experimental Anomalies
Q: I am observing a response in my "H3-negative" control cells. What is happening? A: If your

cells express H4 receptors (common in hematopoietic lines, mast cells, or eosinophils), RAMH

will activate them.

Diagnostic: Repeat the experiment in the presence of JNJ-7777120 (a selective H4

antagonist, 1
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M). If the signal is abolished, it is an H4-mediated artifact, not H3.

Q: My functional assay shows inhibition of cAMP, but I thought H2 receptors stimulate cAMP. Is

RAMH hitting H2? A: No. RAMH is likely activating H3 or H4, both of which are

-coupled.[8]

Mechanism:

activation inhibits adenylyl cyclase, reducing cAMP.

Differentiation: H2 receptors are

-coupled (stimulate cAMP). If you see inhibition, it is almost certainly H3 or H4 activity, not
H2.

Q: I see effects on Serotonin (5-HT) uptake. Is RAMH binding the transporter? A: Likely

indirectly. RAMH has been shown to inhibit 5-HT uptake in synaptosomes, but this effect is

blocked by H3 antagonists (e.g., thioperamide) and is absent in cells lacking H3R. This

confirms the effect is downstream of H3R signaling (via CaMKII/calcineurin pathways), not

direct binding to the SERT transporter.

Q: The in vivo effect fades rapidly. Is the compound unstable? A: Yes. RAMH is metabolically

unstable and does not penetrate the blood-brain barrier (BBB) as efficiently as prodrugs.

Cause: Rapid methylation by histamine N-methyltransferase (HNMT) or oxidation.

Solution: For long-duration in vivo studies, consider using BP 2.94 (an azomethine prodrug

of RAMH) or dosing more frequently.

Part 3: Validated Experimental Workflows
Protocol A: Differentiating H3 vs. H4 Mediated Signals
Use this workflow when working with tissues expressing mixed receptor populations (e.g., lung,

intestine, immune cells).

Establish Baseline: Treat cells with RAMH (10 nM - 1
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M)

Measure Response (e.g., Calcium flux or cAMP inhibition).

H3 Blockade: Pre-treat with Clobenpropit (100 nM).

Note: Clobenpropit blocks both H3 and H4 (non-selective).

Selective H4 Blockade (The Critical Step): Pre-treat a separate well with JNJ-7777120 (1

M).

Result A: If JNJ-7777120 blocks the effect

H4 Mediated.

Result B: If JNJ-7777120 has no effect but Clobenpropit blocks it

H3 Mediated.

Protocol B: Visualizing the Signaling Divergence
The following diagram illustrates the signal transduction pathways and where cross-talk occurs.
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Figure 1:Signal Transduction Logic. RAMH preferentially activates H3R.[4] At higher

concentrations (>50 nM), it recruits H4R, which shares the

pathway (cAMP inhibition) but uniquely drives Calcium mobilization in specific immune cells.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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